Cyclohexanone, 2,3,6-trimethyl-
Overview
Description
“Cyclohexanone, 2,3,6-trimethyl-” is a chemical compound with the molecular formula C9H16O and a molecular weight of 140.2227 . It is used as a flavoring agent and also in the preparation of terpenes such as beta-ionone .
Synthesis Analysis
The synthesis of cyclohexanones, including “Cyclohexanone, 2,3,6-trimethyl-”, can be achieved through various methods. One such method involves a cationic cyclization of alkynol or enyne derivatives with a terminal triple bond. The success of this reaction relies on the use of tetrafluoroboric acid as a promoter of the cationic cyclization, and the selection of 1,1,1,3,3,3-hexafluoropropan-2-ol as solvent .Molecular Structure Analysis
The molecular structure of “Cyclohexanone, 2,3,6-trimethyl-” can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
“Cyclohexanone, 2,3,6-trimethyl-” has a boiling point of 463.7 K under normal pressure . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
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Organic Stereochemistry
- Application : Cyclohexanone is used in the study of organic stereochemistry . It has been studied for its conformational features, geometry, stability, and torsion angles .
- Method : The study involves understanding the effects of 2-Alkyl, 3-Alkyl, and 4-Alkyl Ketone on Cyclohexanone . It also includes the study of the role of C-2 and C-6 Axial Hydrogens, Participating Orbitals in Cieplak Hypothesis, and the Hydride Reduction of 5-Substituted 2-Adamantanones .
- Results : The study provides insights into the stereochemical aspects of the addition of nucleophiles to Cyclohexanones .
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Flavoring Agent
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Food Additive
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Preparation of Terpene
Safety And Hazards
“Cyclohexanone, 2,3,6-trimethyl-” is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
2,3,6-trimethylcyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-6-4-5-7(2)9(10)8(6)3/h6-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKYTXOAQJIBTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962347 | |
Record name | 2,3,6-Trimethylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanone, 2,3,6-trimethyl- | |
CAS RN |
42185-47-7 | |
Record name | 2,3,6-Trimethylcyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42185-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanone, 2,3,6-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042185477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,6-Trimethylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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